
77-LH-28-1 Oxalate
Übersicht
Beschreibung
77-LH-28-1 Oxalate is a selective agonist of the muscarinic acetylcholine receptor subtype 1 (M1). It exhibits over 100-fold specificity for M1 over other muscarinic receptor subtypes . It is an allosteric agonist and can penetrate the brain by crossing the blood-brain barrier, making it a useful pharmacological tool with cognition-enhancing effects .
Molecular Structure Analysis
The IUPAC name of 77-LH-28-1 Oxalate is 1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one . The molecular formula is C23H34N2O5 .Physical And Chemical Properties Analysis
The molecular weight of 77-LH-28-1 Oxalate is 418.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen
Neuroscience - Alzheimer’s Disease Research
Application Summary
“77-LH-28-1 Oxalate” is a potent, selective, bioavailable, and brain-penetrant agonist at the M1 muscarinic acetylcholine receptor (M1 mAChR) . It has shown promise in terms of its pharmacological profile and effective central nervous system (CNS) penetration . It’s being used in the research of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive dysfunction .
Methods of Application
The compound “77-LH-28-1 Oxalate” has been tested on cell lines and animal models . The methods of application include in vitro and in vivo electrophysiology, calcium mobilization, and inositol phosphate accumulation assays . These methods help to determine the selectivity and efficacy of the compound in activating the M1 mAChR over other mAChR subtypes .
Results and Outcomes
The results suggest that “77-LH-28-1 Oxalate” displays high selectivity to activate the M1 mAChR over other mAChR subtypes . Furthermore, it has demonstrated its ability to increase cell firing and initiate gamma frequency network oscillations in rat hippocampal M1 receptors . It also stimulated cell firing in the rat hippocampus in vivo following subcutaneous administration .
Neuroscience - Cognitive Impairment Research
Application Summary
“77-LH-28-1 Oxalate” has been identified as a useful pharmacological tool with cognition-enhancing effects . It’s being used in the research of cognitive impairment, a condition characterized by significant memory loss, confusion, and difficulty with complex tasks .
Methods of Application
The compound “77-LH-28-1 Oxalate” has been tested on animal models . The methods of application include in vivo electrophysiology and behavioral assays . These methods help to determine the efficacy of the compound in enhancing cognitive processing .
Results and Outcomes
The results suggest that “77-LH-28-1 Oxalate” can increase network oscillations relevant to cognitive processing . This supports the potential use of this mechanism in the treatment of cognitive impairment .
Neuroscience - Cocaine Addiction Research
Application Summary
“77-LH-28-1 Oxalate” has been used in the research of cocaine addiction . It has exhibited U-shaped dose-effect functions in attenuating cocaine discrimination .
Methods of Application
The compound “77-LH-28-1 Oxalate” has been tested on animal models . The methods of application include in vivo behavioral assays . These methods help to determine the efficacy of the compound in attenuating the effects of cocaine .
Results and Outcomes
The results suggest that “77-LH-28-1 Oxalate” can attenuate the effects of cocaine, indicating its potential use in the treatment of cocaine addiction .
Neuroscience - Enhancement of AChE Inhibitors
Application Summary
“77-LH-28-1 Oxalate” has been used in the research of enhancing the efficacy of Acetylcholinesterase (AChE) inhibitors . AChE inhibitors are drugs that increase the level and duration of the neurotransmitter acetylcholine by inhibiting the acetylcholinesterase enzyme . They are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .
Methods of Application
The compound “77-LH-28-1 Oxalate” has been tested on animal models . The methods of application include in vivo electrophysiology and behavioral assays . These methods help to determine the efficacy of the compound in enhancing the effects of AChE inhibitors .
Results and Outcomes
The results suggest that “77-LH-28-1 Oxalate” can significantly enhance donepezil-induced gamma oscillations . These data support the notion that it should be possible to find a more efficacious AChE inhibitor or an adjunctive approach, to provide a better therapeutic intervention in Alzheimer’s disease .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAYCPSQGJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
77-LH-28-1 Oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



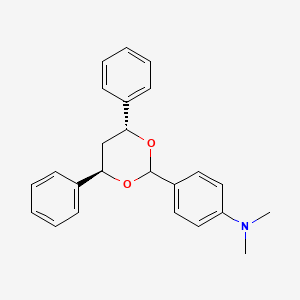
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)
![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)
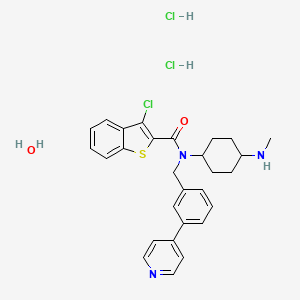
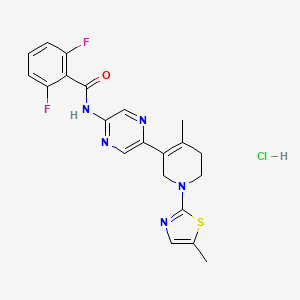
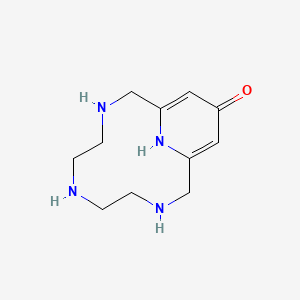
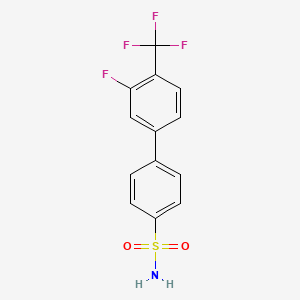
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
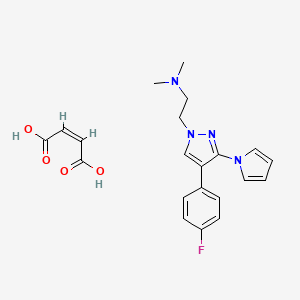
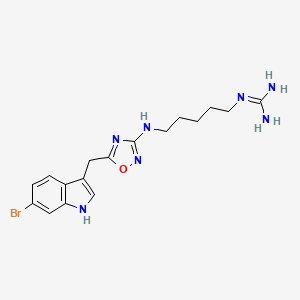
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)